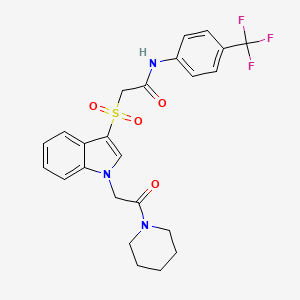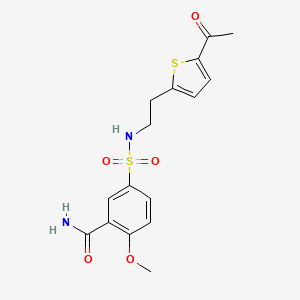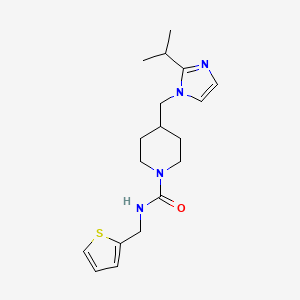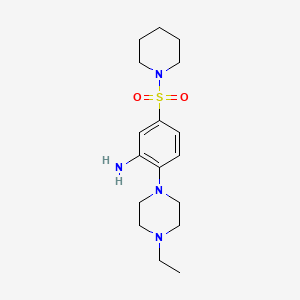
5-chloro-1H-pyrrole-2-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-chloro-1H-pyrrole-2-carbaldehyde is a chemical compound with the CAS Number: 1757-28-4 . It has a molecular weight of 129.55 and its IUPAC name is 5-chloro-1H-pyrrole-2-carbaldehyde .
Molecular Structure Analysis
The InChI code for 5-chloro-1H-pyrrole-2-carbaldehyde is 1S/C5H4ClNO/c6-5-2-1-4(3-8)7-5/h1-3,7H . This indicates the molecular structure of the compound.Chemical Reactions Analysis
While specific chemical reactions involving 5-chloro-1H-pyrrole-2-carbaldehyde are not available, it’s worth noting that pyrrole-2-carboxaldehydes can undergo various reactions. For instance, they can be oxidized to form 2-pyrrolecarboxylic acid or reduced to form 2-pyrrolecarbinol .Physical And Chemical Properties Analysis
5-chloro-1H-pyrrole-2-carbaldehyde is a solid compound with a molecular weight of 129.55 . More specific physical and chemical properties such as melting point, boiling point, and solubility are not available in the current literature.Aplicaciones Científicas De Investigación
Chemical Synthesis and Reactions
5-Chloro-1H-pyrrole-2-carbaldehyde is a versatile compound in the field of organic synthesis. It has been used in various chemical reactions, including regioselective reactions with nucleophiles. For instance, it reacts with secondary amines by condensation to produce methylene-substituted pyrroles, and its N-alkyl derivatives undergo substitution to yield 5-substituted pyrroles (Zaytsev et al., 2005). Additionally, this compound is involved in the synthesis of various new 3-fluorinated pyrroles, showcasing its significance in developing fluorine-containing organic compounds (Surmont et al., 2009).
Pharmaceutical and Biomedical Applications
In the pharmaceutical and biomedical sectors, 5-Chloro-1H-pyrrole-2-carbaldehyde derivatives are used as intermediates for synthesizing a wide range of compounds. For instance, they have been utilized in the synthesis of pyrrole-2-carbaldehydes, which serve as intermediates for creating diverse oligopyrrole systems, anion receptors in biomedical analysis, and ligands for metal complexes (Mikhaleva et al., 2009). These derivatives are also significant for modifying natural structures such as proteins and lipids, expanding their potential applications in biological studies and drug development.
Materials Science and Nanotechnology
In materials science and nanotechnology, 5-Chloro-1H-pyrrole-2-carbaldehyde has been applied in the creation of advanced materials. A notable example includes its use in the synthesis of high nuclearity {Mn(III)25} barrel-like clusters that exhibit single-molecule magnetic behavior, potentially useful in the development of new magnetic materials (Giannopoulos et al., 2014).
Safety and Hazards
Direcciones Futuras
Pyrrole-2-carboxaldehydes, including 5-chloro-1H-pyrrole-2-carbaldehyde, have been isolated from many natural sources, including fungi, plants, and microorganisms . They have various biological functions and are of increasing interest in the field of medicinal chemistry . Future research may focus on exploring their potential uses in pharmaceutical applications .
Propiedades
IUPAC Name |
5-chloro-1H-pyrrole-2-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClNO/c6-5-2-1-4(3-8)7-5/h1-3,7H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWGXLWQDOWTWCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC(=C1)Cl)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.54 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(Z)-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-5,6,7,8-tetrahydronaphthalene-2-carboxamide](/img/structure/B2644050.png)



![5-((4-Benzylpiperazin-1-yl)(4-methoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2644055.png)

![2-[3-(4-ethylphenyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]-N-(2-furylmethyl)acetamide](/img/no-structure.png)


![N-(4-(benzo[d]thiazol-2-yl)phenyl)-5-chlorothiophene-2-sulfonamide](/img/structure/B2644062.png)
![(E)-4-(N,N-bis(2-cyanoethyl)sulfamoyl)-N-(3,4,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2644065.png)

![Tert-butyl 3-[(fluorosulfonyl)methyl]azetidine-1-carboxylate](/img/structure/B2644070.png)